1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine
CAS No.: 1251671-74-5
Cat. No.: VC11963922
Molecular Formula: C25H32N6O2
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251671-74-5 |
|---|---|
| Molecular Formula | C25H32N6O2 |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | 5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C25H32N6O2/c1-19-6-5-11-31(17-19)23-10-9-20(16-26-23)25-27-24(33-28-25)18-29-12-14-30(15-13-29)21-7-3-4-8-22(21)32-2/h3-4,7-10,16,19H,5-6,11-15,17-18H2,1-2H3 |
| Standard InChI Key | IOBHJSSKMVAZOS-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC=C5OC |
| Canonical SMILES | CC1CCCN(C1)C2=NC=C(C=C2)C3=NOC(=N3)CN4CCN(CC4)C5=CC=CC=C5OC |
Introduction
Structural Characteristics
Compounds with similar structures, such as 1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine, feature a molecular formula of C25H32N6O and a molecular weight of approximately 432.6 g/mol. For the compound , the presence of a 2-methoxyphenyl group instead of a 4-methylphenyl group would alter its molecular formula and weight slightly.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine | C25H32N6O | 432.6 g/mol |
| 1-(2-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine | Estimated C26H34N6O2 | Estimated 460.6 g/mol |
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These steps may include:
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Step 1: Formation of the oxadiazole ring.
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Step 2: Attachment of the pyridine moiety.
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Step 3: Incorporation of the piperazine backbone.
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Step 4: Final functionalization with the phenyl group.
Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, and spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm its structure.
Biological Activity
Piperazine derivatives are known for their diverse biological activities, including antidiabetic and anticancer effects. The specific biological activity of 1-(2-methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine would depend on its interactions with biological targets, which could be influenced by the presence of the 2-methoxyphenyl group.
Characterization Techniques
Characterization of such compounds typically involves:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.
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Infrared (IR) Spectroscopy: To identify functional groups.
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Mass Spectrometry (MS): To confirm the molecular weight and purity.
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